molecular formula C8H8F2O2 B8452074 (3,4-Difluoro-1,2-phenylene)dimethanol

(3,4-Difluoro-1,2-phenylene)dimethanol

Cat. No. B8452074
M. Wt: 174.14 g/mol
InChI Key: PTWOFZNYPYSWKB-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

To a suspension of LAH (6.2 g, 0.163 mol) in dry THF (100 ml) is added a solution of compound 3,4-difluoro-phthalic acid (15 g, 0.074 mol) in THF (75 mL), drop wise at 0° C. The resulting mixture is refluxed for 3 h. After 3 h the reaction mixture is cooled and quenched with saturated Na2SO4 solution. Then the reaction mass is filtered through a pad of celite and the bed is washed thoroughly with MeOH. The combined filtrate is concentrated to yield a crude product that is purified by column chromatography (silica, 5% MeOH in DCM). Combination of appropriate fractions followed by removal of the solvent yields white solid (7 g, 54.2%).
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Yield
54.2%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[C:16]([F:17])=[CH:15][CH:14]=[C:10]([C:11](O)=[O:12])[C:9]=1[C:18](O)=[O:19]>C1COCC1>[F:7][C:8]1[C:16]([F:17])=[CH:15][CH:14]=[C:10]([CH2:11][OH:12])[C:9]=1[CH2:18][OH:19] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C(C(=O)O)=CC=C1F)C(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drop wise at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After 3 h the reaction mixture is cooled
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated Na2SO4 solution
FILTRATION
Type
FILTRATION
Details
Then the reaction mass is filtered through a pad of celite
WASH
Type
WASH
Details
the bed is washed thoroughly with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude product that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica, 5% MeOH in DCM)
CUSTOM
Type
CUSTOM
Details
Combination of appropriate fractions followed by removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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